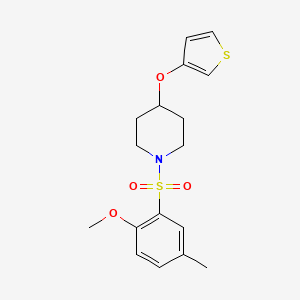

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S2/c1-13-3-4-16(21-2)17(11-13)24(19,20)18-8-5-14(6-9-18)22-15-7-10-23-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJZAQGVCYFUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy-Methylbenzenesulfonyl Group: This step involves sulfonylation reactions where the methoxy-methylbenzenesulfonyl group is introduced to the piperidine ring.

Attachment of the Thiophen-3-yloxy Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Analyse Chemischer Reaktionen

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the thiophen-3-yloxy group are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

Industry: The compound is investigated for its use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Piperidine Sulfonamide Family

Key Compounds for Comparison :

1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine () Substituents: 5-isopropyl, 2-methoxy, 4-methyl on the benzenesulfonyl group; 3-methyl on piperidine.

Fentanyl-related piperidine derivatives () Example: 1-(2-Phenethyl)-4-(N-propionylanilino)piperidine (fentanyl). Substituents: Phenethyl and propionylanilino groups. Relevance: Demonstrates how bulky aromatic substituents enhance μ-opioid receptor binding but reduce metabolic stability compared to smaller groups like thiophen-3-yloxy .

4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives () Substituents: Heterocyclic alkoxy and carbonyl groups.

Comparative Data Table :

Pharmacological and Metabolic Comparisons

- Metabolic Stability: The benzenesulfonyl group in the target compound likely undergoes slower hepatic oxidation compared to fentanyl’s propionylanilino group, as sulfonamides are less prone to cytochrome P450-mediated metabolism .

- Receptor Interactions :

Thiophene’s electron-rich aromatic system may enhance π-π stacking with receptors like histamine H3 or serotonin transporters, similar to tiagabine analogs . In contrast, bulkier substituents (e.g., isopropyl in ) may reduce blood-brain barrier penetration.

Physicochemical Properties

- LogP and Solubility :

The target compound’s logP is estimated to be ~2.5–3.0 (moderate lipophilicity), balancing membrane permeability and aqueous solubility. This is lower than fentanyl (logP ~4.1) but higher than tiagabine derivatives (logP ~1.5) . - Hydrogen Bonding: The sulfonyl group provides hydrogen-bond acceptors, improving target binding compared to non-sulfonylated piperidines (e.g., ’s natural piperidine alkaloids) .

Research Findings and Gaps

- Key Studies :

- Higashikawa & Suzuki (2008a, 2008b) established that piperidine substituents critically influence opioid receptor binding and metabolic pathways .

- Crystal structure analysis () of thiophene-containing analogs revealed weak hydrogen-bond networks, suggesting similar packing behavior in the target compound .

- Unresolved Questions :

- Direct comparative studies on the target compound’s potency or toxicity are lacking.

- The role of the 2-methoxy group in modulating sulfonamide acidity and bioavailability requires further investigation.

Biologische Aktivität

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, focusing on its therapeutic applications and biological efficacy.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine

- Molecular Formula : C15H17NO4S

- Molecular Weight : 305.37 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:

- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

- Anticancer Activity : Compounds with similar piperidine structures have been investigated for their anticancer properties, indicating that this compound may also possess similar effects.

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine likely exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, leading to inhibition. For instance, studies have demonstrated strong inhibitory activity against urease with IC50 values comparable to established inhibitors.

- Interaction with Receptors : The piperidine ring may facilitate binding to various receptors involved in neurotransmission and other cellular processes.

Antibacterial Activity

A study evaluating similar sulfonamide derivatives reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated that compounds with a piperidine backbone could display significant antibacterial properties.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | S. typhi | Moderate |

| Compound B | B. subtilis | Strong |

| 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine | TBD | TBD |

Enzyme Inhibition Studies

The enzyme inhibition potential of the compound was assessed through in vitro assays. For instance, it was found that compounds in this class exhibited IC50 values ranging from 0.63 µM to 6.28 µM for AChE inhibition, indicating significant potency.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Anticancer Efficacy : In a study involving various piperidine derivatives, the compound demonstrated significant cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(thiophen-3-yloxy)piperidine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Sulfonylation : Reacting a piperidine precursor with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).

Etherification : Introducing the thiophen-3-yloxy group via nucleophilic substitution, using a deprotonating agent (e.g., NaH) in anhydrous THF at reflux (60–70°C).

Key optimizations include:

- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency.

- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve intermediate stability .

- Yield Monitoring : Use HPLC or TLC to track reaction progress.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

- ¹H/¹³C NMR : Assign peaks to confirm sulfonyl, methoxy, and thiophenoxy groups. For example, the methoxy proton typically appears at δ 3.8–4.0 ppm, while thiophene protons resonate at δ 6.5–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error.

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or mass fragmentation patterns)?

Methodological Answer: Contradictions may arise from:

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to observe dynamic equilibria .

- Impurity Interference : Employ preparative HPLC to isolate pure fractions and re-analyze.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Methodological Answer:

- Solubility Enhancement :

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.

- Cyclodextrin Complexation : Improves aqueous solubility for in vitro studies.

- Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Light/Temperature Sensitivity : Store at –20°C in amber vials under inert gas (e.g., argon) .

Q. How can computational models predict the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate oral bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.

- Molecular Docking : Simulate binding to potential targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.